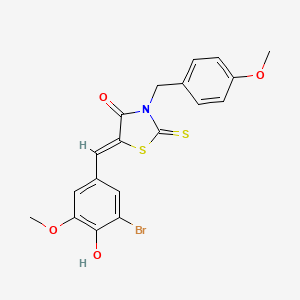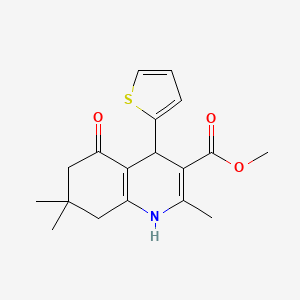![molecular formula C13H14N2O6S3 B5138785 5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide](/img/structure/B5138785.png)
5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide, also known as AMBS, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells.
Mecanismo De Acción
5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide inhibits CAIX by binding to its active site, which prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and proton. This leads to a decrease in the extracellular pH of cancer cells, which in turn inhibits their growth and promotes apoptosis.
Biochemical and physiological effects:
5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and -9, which are key enzymes involved in the apoptotic pathway. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide in lab experiments is its specificity for CAIX, which makes it a valuable tool for studying the role of this enzyme in cancer biology. However, its potency as an inhibitor of CAIX can also be a limitation, as it may cause off-target effects and toxicity. In addition, the high cost of 5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide may limit its use in some research studies.
Direcciones Futuras
There are several future directions for the research on 5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide. One area of interest is the development of more potent and selective CAIX inhibitors based on the structure of 5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide. Another direction is the investigation of the role of CAIX in other diseases, such as osteoporosis and Alzheimer's disease. Furthermore, the combination of 5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide with other anticancer agents may lead to the development of more effective cancer therapies. Overall, the research on 5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide has the potential to contribute to the development of new treatments for cancer and other diseases.
Métodos De Síntesis
5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide can be synthesized by reacting 3-aminobenzenesulfonamide with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of 5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide as a white crystalline solid with a melting point of 257-259°C.
Aplicaciones Científicas De Investigación
5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide has been extensively studied for its potential as an anticancer agent. Its ability to inhibit CAIX, which is involved in the regulation of pH in cancer cells, makes it a promising target for cancer therapy. 5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In addition, it has been found to enhance the effectiveness of other anticancer agents, such as cisplatin and doxorubicin.
Propiedades
IUPAC Name |
2-methyl-5-(3-sulfamoylphenyl)sulfonylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O6S3/c1-9-5-6-11(8-13(9)24(15,20)21)22(16,17)10-3-2-4-12(7-10)23(14,18)19/h2-8H,1H3,(H2,14,18,19)(H2,15,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZPUQYINARGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)N)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(3-sulfamoylphenyl)sulfonylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5138714.png)
![N-(4-acetylphenyl)-3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B5138717.png)
![1-methyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5138721.png)
![2-[acetyl(propyl)amino]benzoic acid](/img/structure/B5138726.png)

![1-(3,6-dibromo-9H-carbazol-9-yl)-3-(1,8,8-trimethyl-3-azabicyclo[3.2.1]oct-3-yl)-2-propanol](/img/structure/B5138754.png)
![1-[(4-biphenylyloxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B5138759.png)
![2-{methyl[(4-methylphenyl)sulfonyl]amino}ethyl (3-chlorophenyl)carbamate](/img/structure/B5138767.png)
![5-[2-(allyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138769.png)
![3-({[(4-chlorophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B5138775.png)

![1-butyl-2-methyl-3-[2-oxo-2-(5-oxo-1,4-diazepan-1-yl)ethyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5138786.png)
![tetrahydro-2-furanylmethyl 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5138792.png)
